N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide
Description
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(2)12-17(14-7-5-6-8-16(14)20)21-19(22)15-11-13(26(4,23)24)9-10-18(15)25-3/h5-11,17H,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFKTMUNOIGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide involves multiple steps, typically starting with the preparation of the 3,3-dimethyl-1,2-dihydroinden-1-yl moiety. This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent cyclization. The methoxy and methylsulfonylbenzamide groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylsulfonyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, forming carboxylic acids and amines.
Scientific Research Applications
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-methoxy-5-methylsulfonylbenzamide include:
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea: This compound has a similar indene structure but differs in the functional groups attached.
1-(3,3-dimethyl-1,2-dihydroinden-1-yl)-5-propylimidazole: Another compound with a similar core structure but different substituents.
1-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-[3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-yl]urea: This compound also features the indene moiety but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
